1-(tert-Butyl)-3-(3,5-diisopropyl-4-phenoxyphenyl)thiourea
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Overview
Description
1-(tert-Butyl)-3-(3,5-diisopropyl-4-phenoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a thiourea group attached to a phenoxyphenyl ring with tert-butyl and diisopropyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl)-3-(3,5-diisopropyl-4-phenoxyphenyl)thiourea typically involves the reaction of an isothiocyanate with an amine. The general reaction can be represented as follows: [ \text{R-NH}_2 + \text{R’-NCS} \rightarrow \text{R-NH-C(=S)-NHR’} ]
In this case, the specific reactants would be tert-butylamine and 3,5-diisopropyl-4-phenoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under mild conditions.
Industrial Production Methods
Industrial production methods for thioureas often involve similar synthetic routes but on a larger scale. The choice of solvent, temperature, and reaction time may be optimized to increase yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl)-3-(3,5-diisopropyl-4-phenoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: Thioureas can be oxidized to form urea derivatives.
Reduction: Reduction of thioureas can lead to the formation of amines.
Substitution: The phenoxyphenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Urea derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxyphenyl derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-3-(3,5-diisopropyl-4-phenoxyphenyl)thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiourea group can form hydrogen bonds and interact with various biomolecules, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-Butyl)-3-(4-phenoxyphenyl)thiourea
- 1-(tert-Butyl)-3-(3,5-diisopropylphenyl)thiourea
- 1-(tert-Butyl)-3-(4-isopropylphenyl)thiourea
Uniqueness
1-(tert-Butyl)-3-(3,5-diisopropyl-4-phenoxyphenyl)thiourea is unique due to the presence of both tert-butyl and diisopropyl groups, which can influence its chemical reactivity and biological activity. The phenoxyphenyl ring adds further complexity, potentially enhancing its interactions with various targets.
Properties
Molecular Formula |
C23H32N2OS |
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Molecular Weight |
384.6 g/mol |
IUPAC Name |
1-tert-butyl-3-[4-phenoxy-3,5-di(propan-2-yl)phenyl]thiourea |
InChI |
InChI=1S/C23H32N2OS/c1-15(2)19-13-17(24-22(27)25-23(5,6)7)14-20(16(3)4)21(19)26-18-11-9-8-10-12-18/h8-16H,1-7H3,(H2,24,25,27) |
InChI Key |
NGBFJHAKKWGOBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1OC2=CC=CC=C2)C(C)C)NC(=S)NC(C)(C)C |
Origin of Product |
United States |
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